2-Bromothiophene-3-carbonyl chloride

Overview

Description

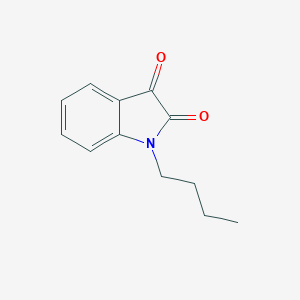

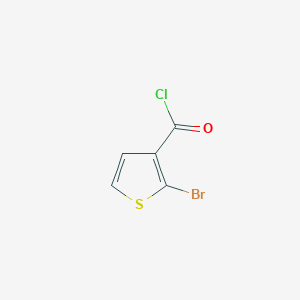

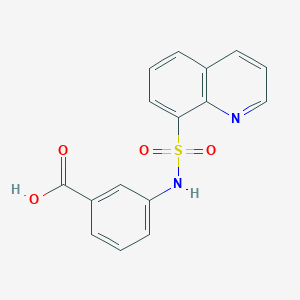

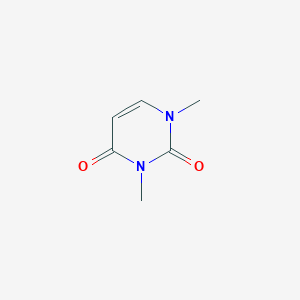

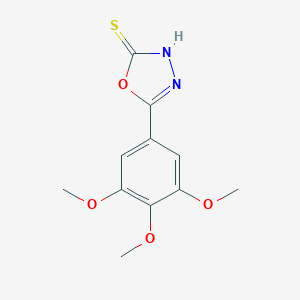

2-Bromothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5H2BrClOS . It has a molecular weight of 225.49 . The IUPAC name for this compound is 2-bromo-3-thiophenecarbonyl chloride .

Molecular Structure Analysis

The InChI code for 2-Bromothiophene-3-carbonyl chloride is 1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromothiophene-3-carbonyl chloride are not detailed in the available literature, carbonyl compounds with leaving groups, such as this one, have reactions similar to aldehydes and ketones . The presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction is a key factor .Physical And Chemical Properties Analysis

2-Bromothiophene-3-carbonyl chloride is a solid at room temperature . It has a boiling point of 61-62 degrees Celsius . The compound should be stored at a temperature between 2-8 degrees Celsius .Scientific Research Applications

Pharmaceutical Research

2-Bromothiophene-3-carbonyl chloride: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various thiophene derivatives that exhibit a range of biological activities. For instance, thiophene derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s reactivity due to the bromine and carbonyl functional groups makes it a versatile building block for constructing more complex molecules that could be used in drug development.

Material Science

In material science, 2-Bromothiophene-3-carbonyl chloride contributes to the development of organic semiconductors. Thiophene-based molecules are integral to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s ability to undergo various chemical transformations allows for the fine-tuning of electronic properties, which is crucial for optimizing the performance of these materials.

Chemical Synthesis

This compound serves as a key precursor in the synthesis of thiophene derivatives through electrophilic substitution reactions. It is particularly useful in the construction of thiophene rings, which are a core component of many organic compounds with diverse applications . The bromine atom in 2-Bromothiophene-3-carbonyl chloride can be readily displaced by nucleophiles, enabling the formation of various substituted thiophenes.

Analytical Chemistry

2-Bromothiophene-3-carbonyl chloride: can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments . This is particularly important in the quantification and identification of thiophene derivatives in complex mixtures.

Biochemistry

In biochemistry, 2-Bromothiophene-3-carbonyl chloride is utilized in proteomics research. It can be employed in the labeling of proteins and peptides, facilitating their detection and analysis . The compound’s reactive groups can form covalent bonds with amino acids, allowing for the study of protein structure and function.

Environmental Science

The reactivity of 2-Bromothiophene-3-carbonyl chloride also finds applications in environmental science. It can be used in the synthesis of compounds that act as sensors or indicators for environmental pollutants. Thiophene derivatives are known for their ability to interact with various chemicals, making them suitable for detecting the presence of hazardous substances in the environment .

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking immediate medical attention if feeling unwell .

Mechanism of Action

Target of Action

It is often used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromothiophene-3-carbonyl chloride . Factors such as temperature, pH, and the presence of other chemicals could affect its stability and interactions with its targets.

properties

IUPAC Name |

2-bromothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKWDIMOQHGQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603402 | |

| Record name | 2-Bromothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothiophene-3-carbonyl chloride | |

CAS RN |

197370-13-1 | |

| Record name | 2-Bromothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)

![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)

![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)